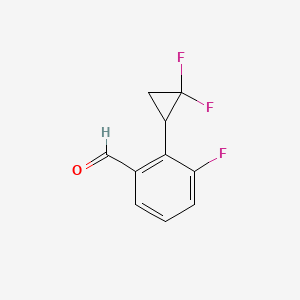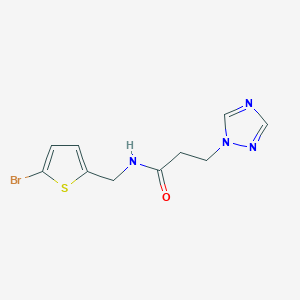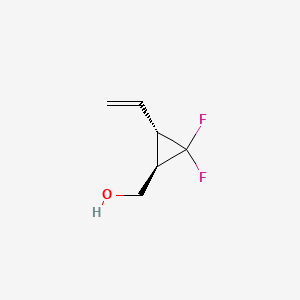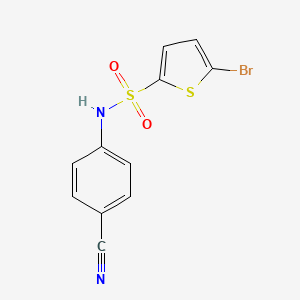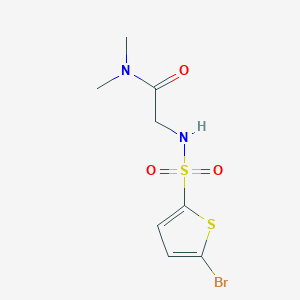
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of sulfonamides It features a brominated thiophene ring attached to a sulfonamide group, which is further connected to a dimethylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide typically involves a multi-step process:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Sulfonamide Formation: The brominated thiophene is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide derivative.
Acetamide Coupling: Finally, the sulfonamide derivative is coupled with N,N-dimethylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiophene derivatives with altered electronic properties.
科学的研究の応用
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antiviral agent due to its sulfonamide moiety.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its structural features.
作用機序
The mechanism of action of 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . Additionally, the brominated thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
類似化合物との比較
Similar Compounds
5-Bromothiophene-2-carboxaldehyde: A related compound with a carboxaldehyde group instead of a sulfonamide.
2-Ethylhexyl 5-Bromothiophene-2-Carboxylate: Another derivative with an ester group, used in antibacterial studies.
Uniqueness
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide is unique due to its combination of a brominated thiophene ring and a sulfonamide group, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H11BrN2O3S2 |
|---|---|
分子量 |
327.2 g/mol |
IUPAC名 |
2-[(5-bromothiophen-2-yl)sulfonylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H11BrN2O3S2/c1-11(2)7(12)5-10-16(13,14)8-4-3-6(9)15-8/h3-4,10H,5H2,1-2H3 |
InChIキー |
MQGNWULKZJPTLU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CNS(=O)(=O)C1=CC=C(S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


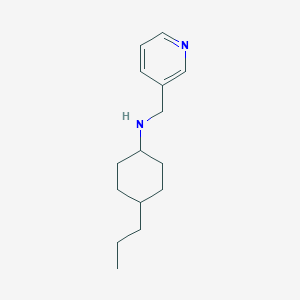
![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)

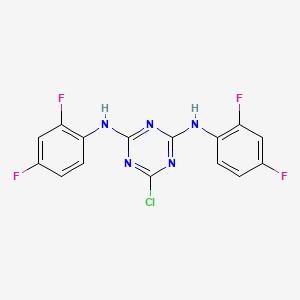
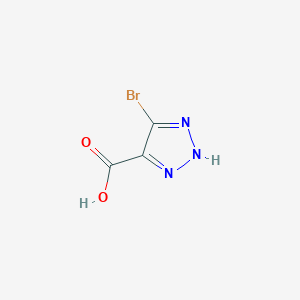

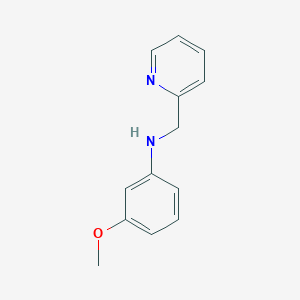
![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
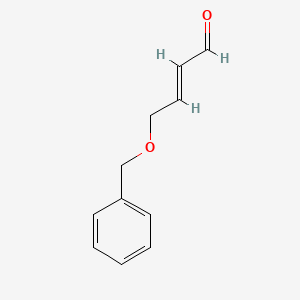
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
